molecular formula C19H22N2O2 B1147598 6-(2-Propenyl)-ergoline-8-carboxylic acid methyl ester CAS No. 72821-79-5

6-(2-Propenyl)-ergoline-8-carboxylic acid methyl ester

Cat. No.: B1147598
CAS No.: 72821-79-5
M. Wt: 310.4 g/mol
InChI Key: IACRGBGBDYCBKO-PUJMQQBBSA-N
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Description

6-(2-Propenyl)-ergoline-8-carboxylic acid methyl ester is a complex organic compound belonging to the ergoline family. Ergoline derivatives are known for their diverse biological activities and are often found in natural products such as alkaloids. This particular compound features a propenyl group attached to the ergoline skeleton, which is a tetracyclic structure containing nitrogen atoms.

Scientific Research Applications

6-(2-Propenyl)-ergoline-8-carboxylic acid methyl ester has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Propenyl)-ergoline-8-carboxylic acid methyl ester typically involves multiple steps, starting from simpler precursors. One common approach is the Fischer indole synthesis, which involves the reaction of a cyclohexanone derivative with phenylhydrazine hydrochloride in the presence of an acid catalyst such as methanesulfonic acid. This reaction produces an indole intermediate, which can then be further functionalized to introduce the propenyl group and the carboxylic acid methyl ester moiety .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

6-(2-Propenyl)-ergoline-8-carboxylic acid methyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.

    Substitution: The propenyl group and other substituents on the ergoline skeleton can be replaced with different groups through substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Mechanism of Action

The mechanism of action of 6-(2-Propenyl)-ergoline-8-carboxylic acid methyl ester involves its interaction with specific molecular targets, such as receptors and enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and triggering various biochemical pathways. The exact pathways and targets depend on the specific biological context and the compound’s functional groups.

Comparison with Similar Compounds

Similar Compounds

    Ergoline: The parent compound of the ergoline family, known for its diverse biological activities.

    Lysergic acid diethylamide: A well-known ergoline derivative with psychoactive properties.

    Ergotamine: Another ergoline derivative used in the treatment of migraines.

Uniqueness

6-(2-Propenyl)-ergoline-8-carboxylic acid methyl ester is unique due to the presence of the propenyl group and the carboxylic acid methyl ester moiety. These functional groups confer distinct chemical and biological properties, making the compound valuable for specific applications in research and industry.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-(2-Propenyl)-ergoline-8-carboxylic acid methyl ester involves the conversion of ergoline to the desired compound through a series of reactions.", "Starting Materials": [ "Ergoline", "Acetic anhydride", "Methanol", "Sodium hydroxide", "Propenal" ], "Reaction": [ "Ergoline is first reacted with acetic anhydride and methanol in the presence of sodium hydroxide to form ergoline-8-carboxylic acid methyl ester.", "The resulting product is then reacted with propenal in the presence of a catalyst to form 6-(2-Propenyl)-ergoline-8-carboxylic acid methyl ester." ] }

CAS No.

72821-79-5

Molecular Formula

C19H22N2O2

Molecular Weight

310.4 g/mol

IUPAC Name

methyl (6aR)-7-prop-2-enyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxylate

InChI

InChI=1S/C19H22N2O2/c1-3-7-21-11-13(19(22)23-2)8-15-14-5-4-6-16-18(14)12(10-20-16)9-17(15)21/h3-6,10,13,15,17,20H,1,7-9,11H2,2H3/t13?,15?,17-/m1/s1

InChI Key

IACRGBGBDYCBKO-PUJMQQBBSA-N

Isomeric SMILES

COC(=O)C1CC2[C@@H](CC3=CNC4=CC=CC2=C34)N(C1)CC=C

SMILES

COC(=O)C1CC2C(CC3=CNC4=CC=CC2=C34)N(C1)CC=C

Canonical SMILES

COC(=O)C1CC2C(CC3=CNC4=CC=CC2=C34)N(C1)CC=C

Synonyms

(8β)-6-(2-Propen-1-yl)-ergoline-8-carboxylic Acid Methyl Ester; _x000B_6-(2-Propenyl)dihydrolysergic Acid Methyl Ester;  Indolo[4,3-fg]quinoline, ergoline-8-carboxylic Acid Deriv.

Origin of Product

United States

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